
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group. These fluorine-containing groups often impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoro-6-trifluoromethylbenzaldehyde with a suitable reducing agent to form the corresponding alcohol . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where fluorine-containing reagents are used to introduce the fluorine atoms into the aromatic ring. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group typically yields ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The combination of fluorine atoms and a trifluoromethyl group enhances its stability, reactivity, and potential biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
376641-12-2 |
|---|---|
Formule moléculaire |
C10H10F4O |
Poids moléculaire |
222.18 g/mol |
Nom IUPAC |
3-[2-fluoro-6-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H10F4O/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-5,15H,2-3,6H2 |
Clé InChI |
XRUPBGDVMZPLMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CCCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


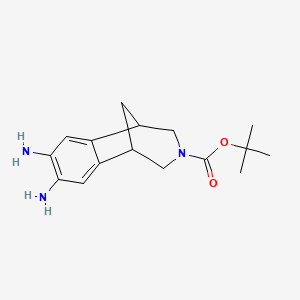

![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
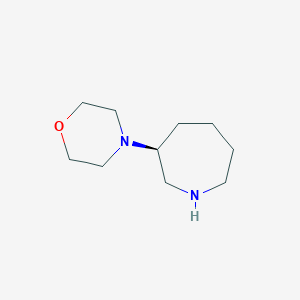
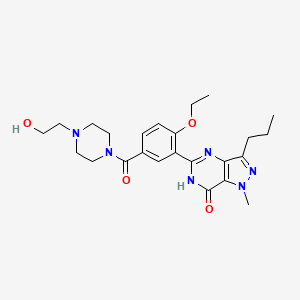
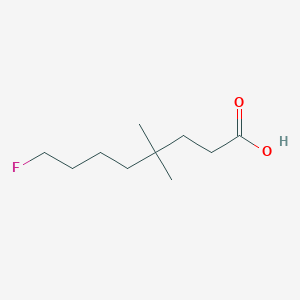
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
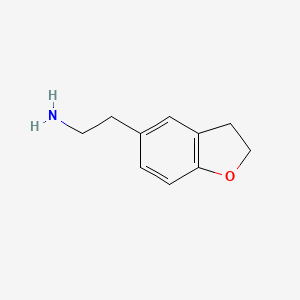
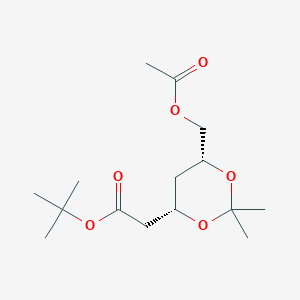
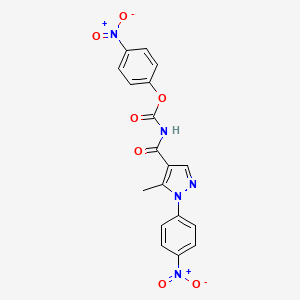
![9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B13423219.png)


![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)
